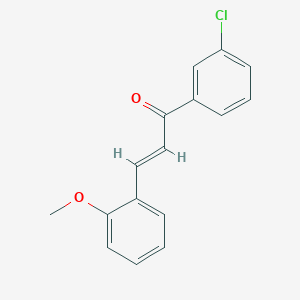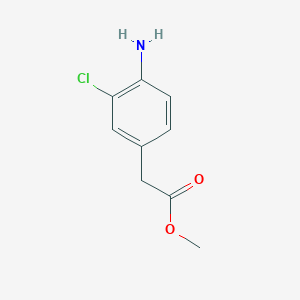
Methyl 3-chloro-4-aminophenylacetate
Overview
Description
“Methyl 3-chloro-4-aminophenylacetate” is a chemical compound. It’s a derivative of “Methyl 4-aminophenylacetate”, which has a molecular weight of 165.19 and is a liquid-oil at ambient temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-4-aminophenylacetate” can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization and analysis of the molecular structure of the compound.
Scientific Research Applications
1. Synthesis of Screening Libraries for Drug Discovery
Methyl 3-chloro-4-aminophenylacetate has been utilized in the synthesis of screening libraries for drug discovery. For instance, Kumar et al. (2015) used a natural product scaffold involving 3-chloro-4-hydroxyphenylacetic acid to generate a unique drug-like screening library. They synthesized a series of compounds by converting this acid to methyl (3-chloro-4-hydroxyphenyl)acetate and then reacting it with primary amines. These compounds were evaluated for cytotoxicity against human prostate cancer cell lines and for antiparasitic activity, although they showed no significant activity at 10 μM (Kumar et al., 2015).
2. Antitumor Research
In antitumor research, Chua et al. (1999) explored the synthesis of 2-(4-acylaminophenyl)benzothiazoles, which displayed potent and selective antitumor activity against various cell lines. They investigated the role of acetylation in the antitumor activities of these compounds, revealing the importance of N-acetylation and oxidation in the metabolism of these benzothiazoles (Chua et al., 1999).
3. Enzymatic Research and Dehalogenase Characterization
Christiansen et al. (1998) focused on the enzymatic aspect, particularly the purification and characterization of the 3-chloro-4-hydroxy-phenylacetate reductive dehalogenase from Desulfitobacterium hafniense. This study provided insights into the enzyme's structure and function, which is relevant for understanding metabolic pathways in microorganisms (Christiansen et al., 1998).
4. Corrosion Inhibition Research
In the field of industrial chemistry, Gupta et al. (2017) studied the synthesis and inhibition effect of α-aminophosphonates on mild steel corrosion. They found that compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate showed significant inhibition efficiency, highlighting the potential industrial applications of methyl 3-chloro-4-aminophenylacetate derivatives in corrosion protection (Gupta et al., 2017).
5. Fungal Metabolite Research
Research by Varma et al. (2006) into the culture of Curvularia lunata, a fungus, led to the isolation of various phenylacetic acid derivatives. This study contributes to the understanding of secondary metabolites produced by fungi and their potential applications in pharmacology and biochemistry (Varma et al., 2006).
properties
IUPAC Name |
methyl 2-(4-amino-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHBKRHLQPVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-aminophenylacetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
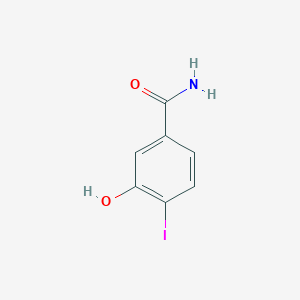
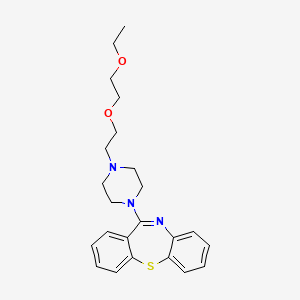
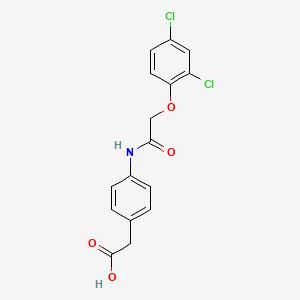
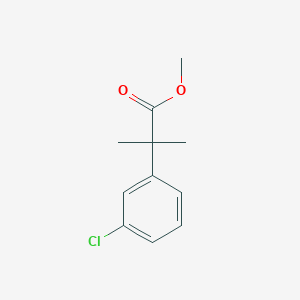
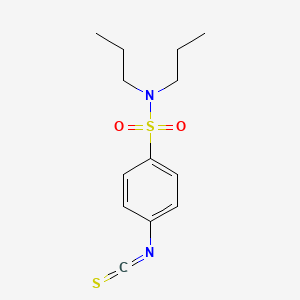
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)

